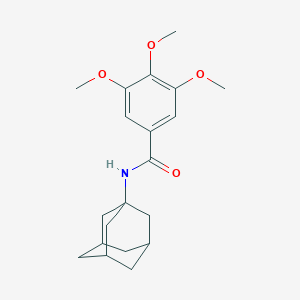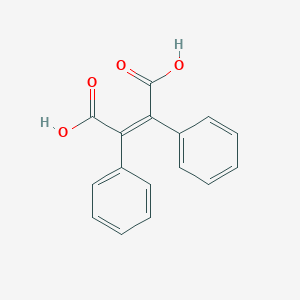![molecular formula C11H12N2O5 B253476 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)
3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid, also known as NAPAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. NAPAP is a derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen, and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Applications De Recherche Scientifique
3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis, rheumatoid arthritis, and osteoarthritis. 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid has also been investigated for its potential use as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The exact mechanism of action of 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid has been shown to have a protective effect on liver cells, and may have potential applications in the treatment of liver diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid has a number of advantages for use in lab experiments. It is a well-characterized compound that is readily available, and its synthesis method is well-established. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well-understood. However, there are also limitations to its use in lab experiments. Its potential toxicity and side effects need to be carefully considered, and its efficacy in animal models may not necessarily translate to humans.
Orientations Futures
There are a number of future directions for research on 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid. Further studies are needed to fully understand its mechanism of action and its potential therapeutic applications. Studies are also needed to investigate its potential toxicity and side effects, and to determine its efficacy in human clinical trials. Additionally, studies are needed to investigate its potential use in combination with other drugs, and to investigate its potential as a cancer treatment.
Méthodes De Synthèse
The synthesis of 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid involves the reaction of 4-amino-3-nitrophenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization to obtain 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid as a white crystalline powder.
Propriétés
Nom du produit |
3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid |
|---|---|
Formule moléculaire |
C11H12N2O5 |
Poids moléculaire |
252.22 g/mol |
Nom IUPAC |
3-(4-acetamido-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C11H12N2O5/c1-7(14)12-9-4-2-8(3-5-11(15)16)6-10(9)13(17)18/h2,4,6H,3,5H2,1H3,(H,12,14)(H,15,16) |
Clé InChI |
XHHCCHPSJVQUGT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)CCC(=O)O)[N+](=O)[O-] |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)CCC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)




![2-[3-(4-Benzhydryl-1-piperazinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B253414.png)




![(5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol](/img/structure/B253426.png)